![molecular formula C16H20N4O5 B2402045 5-乙氧基-1-甲基-3-(2-吗啉-2-氧代乙基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 921477-32-9](/img/structure/B2402045.png)

5-乙氧基-1-甲基-3-(2-吗啉-2-氧代乙基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

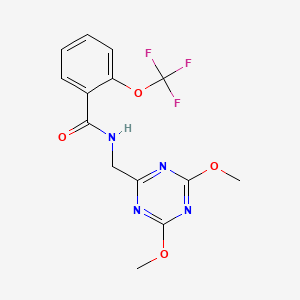

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied for their potential in cancer treatment due to their ability to inhibit various cancer targets .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned were not found, pyrido[2,3-d]pyrimidines can be synthesized from 5-acetyl-4-aminopyrimidines . The cyclization involves the methyl group of the acetyl moiety and the amide carbonyl group .科学研究应用

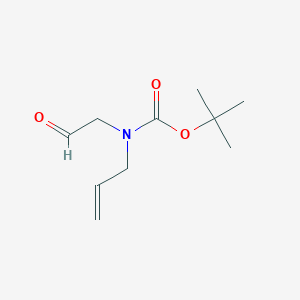

Catalysis and Alkene Hydromethylation

Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Applications:Catalytic Protodeboronation: This compound has been utilized in catalytic protodeboronation reactions. Specifically, it undergoes protodeboronation using a radical approach. This method allows for the removal of boron from 1°, 2°, and 3° alkyl boronic esters, enabling the formation of reactive intermediates. The resulting boron-free species can then participate in various subsequent reactions .

Anti-Markovnikov Alkene Hydromethylation: The protodeboronation process described above can be paired with a Matteson–CH₂–homologation. This combination leads to a formal anti-Markovnikov alkene hydromethylation, a transformation that was previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility .

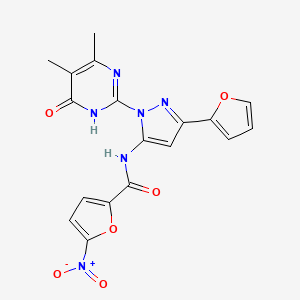

Enaminoester Synthesis

Background: Enaminoesters are versatile intermediates in organic chemistry. They find applications in various synthetic pathways.

Applications:- Enaminoester Formation : The compound can be used to synthesize enaminoesters. For example, by treating it with 2-picolylamine in equimolar amounts, an enaminoester can be obtained. This intermediate can then participate in further reactions, leading to diverse products .

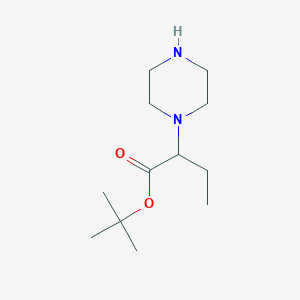

Thioester Derivatives

Background: Thioesters are sulfur analogs of carboxylic acids and have unique reactivity patterns.

Applications:- Thioester Synthesis : The compound can be converted into a thioester derivative. For instance, by reacting it with an appropriate thiol, such as 2-mercaptoethanol, the corresponding thioester can be formed. Thioesters are valuable in peptide chemistry, bioconjugation, and other applications .

作用机制

The mechanism of action of pyrido[2,3-d]pyrimidines involves their interaction with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

未来方向

属性

IUPAC Name |

5-ethoxy-1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5/c1-3-25-11-4-5-17-14-13(11)15(22)20(16(23)18(14)2)10-12(21)19-6-8-24-9-7-19/h4-5H,3,6-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXOMRAPSQHVDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCOCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)

![(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2401979.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)